molecular formula C20H22N2O4 B2441166 2-(3-methoxyphenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941993-77-7

2-(3-methoxyphenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2441166
CAS RN: 941993-77-7
M. Wt: 354.406
InChI Key: VVMKWBJTOUFQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as MPMPA, is a synthetic compound that has been developed for use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has potential applications in a number of different fields.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on the metabolism of chloroacetamide herbicides, including compounds like acetochlor and metolachlor, in human and rat liver microsomes suggests complex metabolic pathways that could lead to carcinogenic products. These studies are significant for understanding the environmental and health impacts of such chemicals and could be relevant for assessing related compounds' safety and metabolic breakdown (Coleman, Linderman, Hodgson, & Rose, 2000) Environmental Health Perspectives.

Pharmacological Characterization of Kappa-Opioid Receptor Antagonists

Investigations into kappa-opioid receptor antagonists, such as PF-04455242, demonstrate the potential of related compounds for therapeutic applications in treating depression and addiction disorders. These studies underline the importance of targeting specific receptors and pathways in the brain for developing new treatments (Grimwood et al., 2011) Journal of Pharmacology and Experimental Therapeutics.

Synthesis and Biological Activity of Acetamide Derivatives

The synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists highlight the potential of acetamide derivatives in treating obesity and type 2 diabetes. These findings could suggest avenues for research into related acetamide compounds for medical applications (Maruyama et al., 2012) Chemical & Pharmaceutical Bulletin.

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy) acetamide derivatives demonstrates the potential of such compounds as anticancer, anti-inflammatory, and analgesic agents. This suggests that compounds with similar structures could be explored for their therapeutic properties in various diseases (Rani, Pal, Hegde, & Hashim, 2014) BioMed Research International.

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-8-9-15(11-18(14)22-10-4-7-20(22)24)21-19(23)13-26-17-6-3-5-16(12-17)25-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMKWBJTOUFQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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